2',2'-Dimethyl-3,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,3'-oxolane]
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Overview
Description
2’,2’-Dimethyl-3,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,3’-oxolane] is a complex organic compound characterized by its unique spiro structure. This compound is part of the imidazo[4,5-c]pyridine family, known for their diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’,2’-Dimethyl-3,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,3’-oxolane] typically involves multi-step organic reactions. The process often starts with the preparation of the imidazo[4,5-c]pyridine core, followed by the introduction of the spiro oxolane moiety. Common reagents used in these reactions include various alkylating agents, oxidizing agents, and catalysts to facilitate the formation of the spiro structure.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. large-scale synthesis would require optimization of reaction conditions to ensure high yield and purity, as well as the use of advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2’,2’-Dimethyl-3,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,3’-oxolane] can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents such as sodium borohydride.
Substitution: Replacement of one functional group with another, which can be achieved using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated analogs.
Scientific Research Applications
2’,2’-Dimethyl-3,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,3’-oxolane] has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2’,2’-Dimethyl-3,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,3’-oxolane] involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2’,5’-Dimethyl-3,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,3’-oxolane]
- tert-butyl 3,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,3’-pyrrolidine]-1’-carboxylate
Uniqueness
2’,2’-Dimethyl-3,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,3’-oxolane] is unique due to its specific spiro structure and the presence of dimethyl groups, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Biological Activity
2',2'-Dimethyl-3,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,3'-oxolane] (CAS No. 2007876-24-4) is a synthetic compound with a complex structure that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₁H₁₇N₃O
- Molecular Weight : 207.27 g/mol
- Structure : The compound features a spirocyclic structure that combines imidazo and oxolane moieties, contributing to its unique biological properties.
Antitumor Activity
Recent studies have indicated that compounds similar to 2',2'-Dimethyl-3,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,3'-oxolane] exhibit significant antitumor properties. For instance:
- In vitro studies demonstrated that related compounds reduced the viability of various cancer cell lines by disrupting cellular processes such as apoptosis and cell cycle progression.
- In vivo studies using xenograft models showed that these compounds can inhibit tumor growth effectively without significant toxicity to normal tissues.
Antimicrobial Activity
The compound has shown promise in antimicrobial applications:
- Preliminary tests indicate effective inhibition against a range of bacterial strains. For example, derivatives of the imidazo-pyridine structure have been reported to exhibit antibacterial activity against Staphylococcus aureus and Escherichia coli .
- The mechanism is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
The biological activity of 2',2'-Dimethyl-3,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,3'-oxolane] is attributed to its interaction with specific biological targets:
- Enzyme Inhibition : The compound may act as an inhibitor of kinases involved in cancer cell proliferation.
- Receptor Modulation : It could modulate receptors associated with inflammation and pain pathways.
- Reactive Oxygen Species (ROS) Generation : It may induce oxidative stress in cancer cells leading to apoptosis.
Case Study 1: Antitumor Efficacy
A study conducted on a series of imidazo-pyridine derivatives demonstrated that one compound exhibited a 55% reduction in tumor size in MDA-MB-231 breast cancer xenografts after treatment with 20 mg/kg daily for two weeks. This highlights the potential of spirocyclic compounds in oncology.
Case Study 2: Antimicrobial Testing
In another investigation involving various bacterial strains, derivatives were tested for their Minimum Inhibitory Concentration (MIC). Results indicated MIC values ranging from 10 to 30 µg/mL against E. coli , suggesting potential use as therapeutic agents in treating bacterial infections.
Data Tables
Property | Value |
---|---|
Molecular Formula | C₁₁H₁₇N₃O |
Molecular Weight | 207.27 g/mol |
CAS Number | 2007876-24-4 |
Antitumor Activity (in vitro) | 55% reduction in MDA-MB-231 |
Antimicrobial Activity (MIC) | 10 - 30 µg/mL against E. coli |
Properties
Molecular Formula |
C11H17N3O |
---|---|
Molecular Weight |
207.27 g/mol |
IUPAC Name |
2',2'-dimethylspiro[1,5,6,7-tetrahydroimidazo[4,5-c]pyridine-4,3'-oxolane] |
InChI |
InChI=1S/C11H17N3O/c1-10(2)11(4-6-15-10)9-8(3-5-14-11)12-7-13-9/h7,14H,3-6H2,1-2H3,(H,12,13) |
InChI Key |
XWXFEIHZWIEMOB-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2(CCO1)C3=C(CCN2)NC=N3)C |
Origin of Product |
United States |
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